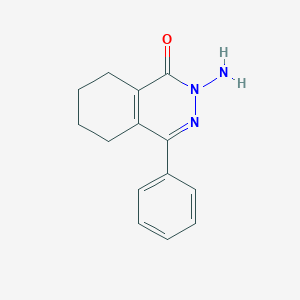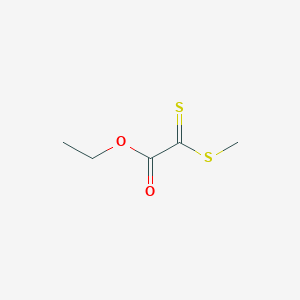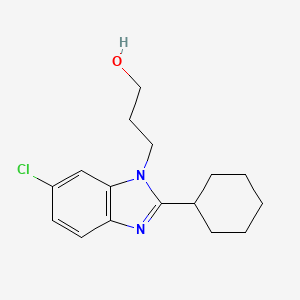
2,3-dideoxy-D-manno-2-octulopyranosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is a derivative of 3-deoxy-D-manno-2-octulosonic acid, which is a key component in the lipopolysaccharides of Gram-negative bacteria . This compound plays a crucial role in the structure and function of bacterial cell walls, making it an important subject of study in microbiology and biochemistry .
Méthodes De Préparation
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves several steps. One common method includes the use of thioglycoside donors protected by di-tert-butylsilylene groups, which allows for the stereoselective formation of glycosidic bonds . The reaction conditions typically involve the use of strong acids or bases to facilitate the glycosylation process . Industrial production methods often optimize these reactions to increase yield and purity, employing large-scale chemical synthesis techniques .
Analyse Des Réactions Chimiques
2,3-Dideoxy-D-manno-2-octulopyranosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Applications De Recherche Scientifique
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis and properties of glycosides . In biology, it plays a role in understanding the structure and function of bacterial cell walls . In medicine, it is investigated for its potential as a target for antibacterial drugs . Industrially, it is used in the production of various biochemical products .
Mécanisme D'action
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its incorporation into the lipopolysaccharides of Gram-negative bacteria . This incorporation affects the stability and function of the bacterial cell wall, making it a potential target for antibacterial agents . The molecular targets and pathways involved include various enzymes responsible for the biosynthesis of lipopolysaccharides .
Comparaison Avec Des Composés Similaires
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is similar to other derivatives of 3-deoxy-D-manno-2-octulosonic acid, such as 2-deoxy-beta-D-manno-2-octulopyranosonic acid . it is unique in its specific structural modifications, which confer different chemical and biological properties . Other similar compounds include various analogues used to study the biosynthesis and function of bacterial lipopolysaccharides .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 2-[3-(methylamino)propyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-7-3-4-12-15-10-6-5-9(13(17)18-2)8-11(10)16-12/h5-6,8,14H,3-4,7H2,1-2H3,(H,15,16) |
Clé InChI |
LLEGVOALZSXJST-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]methyl]piperazine](/img/structure/B8483884.png)





![[Bis(triethoxysilyl)methyl]lithium](/img/structure/B8483927.png)
![N-[2-(4-bromophenyl)-1,1-dimethyl-ethyl]acetamide](/img/structure/B8483928.png)



